(3-Methylmorpholin-3-yl)methanol
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Overview
Description
(3-Methylmorpholin-3-yl)methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is a morpholine derivative, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3-Methylmorpholin-3-yl)formaldehyde or (3-Methylmorpholin-3-yl)carboxylic acid.
Reduction: Formation of (3-Methylmorpholin-3-yl)methanamine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: (3-Methylmorpholin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein-ligand interactions. It is also employed in the synthesis of biologically active molecules .
Medicine: Its derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of (3-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Morpholine: A parent compound of (3-Methylmorpholin-3-yl)methanol, used in various chemical and industrial applications.
N-Methylmorpholine: A methylated derivative of morpholine, used as a solvent and catalyst in organic synthesis.
(3-Hydroxymorpholin-3-yl)methanol: A hydroxylated derivative, similar in structure and reactivity to this compound.
Uniqueness: this compound is unique due to the presence of both a methyl and a hydroxymethyl group on the morpholine ring. This dual functionality imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-methylmorpholin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(4-8)5-9-3-2-7-6/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORWURPGGJYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-81-2 |
Source
|
Record name | (3-methylmorpholin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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